4,6-Dichloro-2-(4-chlorophenyl)pyrimidine Demonstrates Sub-Nanomolar Antagonist Activity at Human mGluR1, with Over 250,000-Fold Selectivity Over mGluR5
In a head-to-head selectivity screen against two metabotropic glutamate receptors, 4,6-dichloro-2-(4-chlorophenyl)pyrimidine exhibited an IC50 of 0.400 nM for antagonism at human mGluR1 [1]. Critically, when tested under identical assay conditions for activity at the closely related human mGluR5, the compound showed an IC50 of 100,000 nM (100 µM), representing a 250,000-fold selectivity for mGluR1 over mGluR5 [2]. This extreme selectivity window is not a general property of the pyrimidine class; for instance, many broad-spectrum pyrimidine kinase inhibitors show activity across multiple targets [3]. This profile directly enables its use as a high-precision chemical probe to dissect mGluR1-specific signaling pathways without confounding activity at mGluR5.
| Evidence Dimension | Antagonist activity (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | IC50 = 0.400 nM (human mGluR1); IC50 = 100,000 nM (human mGluR5) |
| Comparator Or Baseline | Target compound itself serves as comparator for mGluR5 vs mGluR1; class inference for other pyrimidine-based kinase inhibitors which often lack this degree of selectivity. |
| Quantified Difference | 250,000-fold selectivity for mGluR1 over mGluR5 |
| Conditions | Human metabotropic glutamate receptor 1 and 5 antagonist assays (Merck Research Laboratories data curated by ChEMBL) |
Why This Matters
This extreme selectivity is essential for developing pharmacological tools to study mGluR1 biology without off-target effects, a key criterion for scientific procurement in neuropharmacology research.
- [1] BindingDB. BDBM50364722. Affinity Data for CHEMBL1951661: IC50 = 0.400 nM for human mGluR1. View Source
- [2] BindingDB. BDBM50364722. Affinity Data for CHEMBL1951661: IC50 = 100,000 nM for human mGluR5. View Source
- [3] Zhang Q, et al. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library. Journal of Medicinal Chemistry. 2006;49(15):4670-4683. View Source
